2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Building Blocks
2,5-Cyclohexadiene-1,4-dione derivatives, including 2,3,5-trimethyl variants, have been utilized in various aspects of organic chemistry. One notable application is in the synthesis of cyclic 1,3-diones, as demonstrated in studies involving photocycloadditions with fullerenes, leading to fused furanylfullerenes (Jensen et al., 1997). Such derivatives are also key precursors in synthesizing a range of synthetically significant compounds, such as chromenones, xanthenones, and various heterocycles, displaying a spectrum of biological activities (Sharma, Kumar, & Das, 2020). These activities include herbicidal, pesticidal, anti-bacterial, and anti-cancer properties, making them valuable in pharmaceutical and agrochemical research.
Diels-Alder Reactions
2,5-Cyclohexadiene-1,4-dione derivatives are also crucial in Diels-Alder reactions. Research has shown that unsymmetrical cyclohexadienes, possibly including the 2,3,5-trimethyl variant, exhibit face-selective reactions with symmetric trans-dienophiles. This selectivity is vital for synthesizing specific organic compounds (Lahiri et al., 2008). These reactions are foundational in organic chemistry, enabling the creation of complex molecular structures essential in drug development and material sciences.
Silane Transfer Reagent
The trimethylsilyl-substituted variants of cyclohexadienes, related to 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl, have found applications as silane transfer reagents. These compounds facilitate the transfer of silicon groups in organic synthesis, aiding in the creation of silane-containing organic compounds (Simonneau & Oestreich, 2016). This aspect is crucial for synthesizing compounds used in semiconductor technologies and various silicon-based materials.
Oxidation Reactions
2,5-Cyclohexadiene-1,4-diones, including the trimethyl variant, are involved in oxidation reactions to yield polybromo-substituted products. These reactions are significant in the field of synthetic organic chemistry, contributing to the development of various industrial chemicals and pharmaceuticals (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).
Mechanism of Action
Target of Action
Trimethylquinone, also known as 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione or Cumoquinone, is a type of quinone . Quinones are electron carriers that play a role in various biological activities Quinones in general have the potential to bind to thiol, amine, and hydroxyl groups .
Mode of Action
The mode of action of Trimethylquinone is attributed to its redox properties . Quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones . This redox cycling ability allows quinones to act as oxidizing or dehydrogenating agents .
Biochemical Pathways
Quinones are known to influence various physiological and pathological outcomes, including endocrine, haemopoietic, gastrointestinal, immunomodulatory, inflammatory, bioenergetic metabolism, and neuronal functions .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Quinones are known to stimulate oxidative stress and/or the alkylation of specific biomolecules . These actions can lead to various physiological effects, including antioxidant activity, prevention and treatment of several illnesses such as osteoporosis and cardiovascular diseases, and improvement of general health conditions .
Action Environment
It’s important to note that environmental factors can significantly impact the action of any compound .
Biochemical Analysis
Biochemical Properties
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in redox reactions, such as oxidoreductases. These interactions often involve the transfer of electrons, which can lead to the formation of reactive oxygen species (ROS). The compound’s ability to participate in redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .
Cellular Effects
The effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cellular signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including oxidative stress, tissue damage, and impaired organ function .
Metabolic Pathways
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is an important aspect of its activity. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications. For example, the compound may be directed to the mitochondria, where it can participate in redox reactions and affect mitochondrial function. Similarly, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Properties
IUPAC Name |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDHVDGPXBRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061320 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-92-2 | |
Record name | Trimethylbenzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cumoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trimethyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O26GU14U9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trimethylquinone in biological systems?
A1: Trimethylquinone acts as an electron donor for specific enzymes. For example, it can donate electrons to ammonia monooxygenase in Nitrosomonas europaea, a bacterium involved in nitrification. [] This electron donation is crucial for the enzyme's activity in processes like propene epoxidation.
Q2: How does Trimethylquinone interact with quinone oxidoreductase isozyme 1 (NQO1)?
A2: Trimethylquinone can be utilized as a sensitive element in the detection of cancer cells overexpressing NQO1. When linked to Mn-doped ZnS quantum dots (QDs), Trimethylquinone quenches the QDs' phosphorescence through Phosphorescence Energy Transfer (PET). [] NQO1 then reduces and removes the Trimethylquinone, turning the QD phosphorescence back on. This on/off mechanism allows for the detection of NQO1-expressing cancer cells.
Q3: Can Trimethylquinone be used to enhance the properties of natural rubber?
A3: Yes, research indicates that using Trimethylquinone as an antioxidant, alongside Palm Oil Fly Ash (POFA) as a filler, can improve the properties of thermoset natural rubber (TNR). [] The resulting TNR exhibits good morphology, tensile strength, and water absorption properties.
Q4: What is known about the redox behavior of Trimethylquinone derivatives?
A4: Studies have investigated the redox behavior of bis-Trimethylquinone alkane derivatives as model compounds for polymeric hydroquinone-quinone redox systems. [] Potentiometric titration and polarography revealed that the two bivalent redox units within these derivatives influence each other, impacting their electrochemical properties.
Q5: How does the structure of Trimethylquinone affect its reactivity compared to other quinones?
A6: The three methyl groups on the Trimethylquinone ring influence its electron density and steric hindrance, impacting its reactivity compared to unsubstituted benzoquinone. [] This difference is evident in the varying rates of radical formation and decay observed during photochemical reactions with chlorophyll in different solvents.
Q6: What analytical techniques are commonly employed to study Trimethylquinone?
A8: Various analytical techniques are used to study Trimethylquinone, including Electron Spin Resonance (ESR) spectroscopy to monitor radical formation and decay kinetics, [] and High-Performance Liquid Chromatography (HPLC) to analyze its presence and concentration in complex mixtures.
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